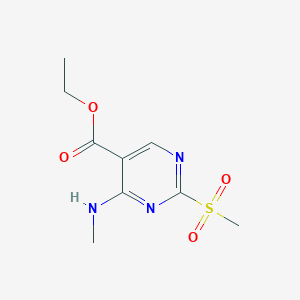

Ethyl 4-(methylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate

Description

This compound features a pyrimidine core with a methylamino group at position 4, a methylsulfonyl group at position 2, and an ethyl ester at position 4. Its structural framework is pivotal in medicinal chemistry, particularly for kinase inhibition or antimicrobial applications, though specific biological data are absent in the provided evidence .

Properties

IUPAC Name |

ethyl 4-(methylamino)-2-methylsulfonylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S/c1-4-16-8(13)6-5-11-9(17(3,14)15)12-7(6)10-2/h5H,4H2,1-3H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAYWQKSPOENJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1NC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(methylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of Substituents: The ethyl, methylamino, and methylsulfonyl groups are introduced through nucleophilic substitution reactions. For instance, the ethyl group can be added via an alkylation reaction using ethyl halides, while the methylamino group can be introduced through a reaction with methylamine.

Final Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of the carboxylate group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, nucleophiles like amines or thiols, solvent conditions such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-(methylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(methylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Modifications and Electronic Effects

Key Substituents Influencing Reactivity and Bioactivity:

- Position 2 : Sulfonyl (SO₂Me) vs. sulfanyl (SMe) or thioether groups.

- Position 4: Methylamino (NHMe) vs. substituted benzylamino or imino groups.

- Position 5 : Ethyl ester vs. carboxylic acid or aldehyde.

Table 1: Structural and Property Comparison

Biological Activity

Ethyl 4-(methylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS Number: 888493-43-4) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C9H13N3O4S

- Molecular Weight : 259.29 g/mol

- CAS Number : 888493-43-4

The compound features a methylamino group at the 4-position and a methylsulfonyl group at the 2-position of the pyrimidine ring, contributing to its unique chemical properties and biological activities.

Synthesis

This compound is synthesized through several key steps:

- Formation of Pyrimidine Core : Starting from ethyl cyanoacetate and thiourea, the pyrimidine ring is constructed via cyclization.

- Introduction of Methylsulfonyl Group : The methylsulfonyl group is added using methylsulfonyl chloride in the presence of a base.

- Esterification : The final product is obtained by esterification with ethanol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, particularly those involved in signaling pathways related to cancer progression.

- Protein-Ligand Interactions : Its structure allows it to bind effectively to target proteins, influencing their activity.

Pharmacological Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anticancer Activity : Research indicates that derivatives of pyrimidines can inhibit kinases involved in oncogenesis. This compound shows promise as a selective inhibitor in cancer cell lines.

- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Research Findings

A summary of significant research findings related to this compound is presented below:

Case Studies

- Inhibition of Mnk Kinases :

- Neuroprotective Mechanisms :

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Clinical Trials : Further investigation into its efficacy and safety profile in clinical settings is essential.

- Structural Modifications : Exploring variations in the chemical structure could yield compounds with improved biological activity or reduced side effects.

- Broader Applications : Investigating its potential beyond oncology, such as in neurodegenerative diseases or metabolic disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(methylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and oxidation reactions. For example, starting from a chloro- or methylthio-substituted pyrimidine precursor, the methylamino group can be introduced via reaction with methylamine under reflux in ethanol or dioxane, followed by oxidation of the methylthio group to methylsulfonyl using oxidizing agents like mCPBA . Key variables affecting yield include solvent polarity (e.g., ethanol vs. dichloromethane), temperature control (60–80°C for substitution), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. What analytical techniques are essential for characterizing this compound and confirming its purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methylamino at C4, methylsulfonyl at C2). Aromatic protons in pyrimidine rings appear as distinct doublets (δ 7.5–8.5 ppm) .

- HPLC-MS : Validates molecular weight (e.g., [M+H] peak) and purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm for the ester, S=O stretches at 1150–1300 cm) .

Q. How does the methylsulfonyl group influence reactivity compared to methylthio or other substituents?

- Methodological Answer : The methylsulfonyl group is a strong electron-withdrawing group (EWG), enhancing electrophilicity at adjacent positions (e.g., C2 in pyrimidine). This facilitates nucleophilic attack at C4 or C5, unlike methylthio (electron-donating), which promotes different regioselectivity. For example, in hydrolysis reactions, methylsulfonyl derivatives form carboxylic acids faster than methylthio analogs due to increased electrophilicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions or impurities. To address this:

- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times). For antimicrobial studies, use CLSI guidelines for MIC determination .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., ester hydrolysis under physiological pH) that may confound activity .

- Computational Modeling : Compare binding affinities to target proteins (e.g., kinases) using docking studies (AutoDock Vina) to verify structure-activity relationships (SAR) .

Q. What mechanistic insights exist for nucleophilic substitution reactions involving this compound?

- Methodological Answer : The methylsulfonyl group at C2 directs nucleophiles (e.g., amines, thiols) to C4 or C5 via resonance and inductive effects. Kinetic studies (monitored by H NMR) reveal second-order kinetics in reactions with piperidine, suggesting a bimolecular mechanism (SAr). Solvent effects (polar aprotic solvents like DMF accelerate reactions) and leaving group ability (methylsulfonyl vs. chloro) further modulate rates .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of this compound?

- Methodological Answer :

- Core Modifications : Replace the methylamino group with bulkier substituents (e.g., ethyl, cyclopropyl) to assess steric effects on target binding .

- Side-Chain Variations : Introduce bioisosteres (e.g., trifluoromethyl for methylsulfonyl) to evaluate electronic impacts .

- In Silico Screening : Use Schrödinger’s Glide to predict binding poses against therapeutic targets (e.g., dihydrofolate reductase) before synthesizing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.